3-Ethylimidazolidine-2,4-dione

Description

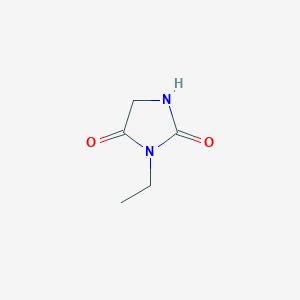

Structure

3D Structure

Properties

IUPAC Name |

3-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKKACSLZHMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-20-7 | |

| Record name | 3-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylimidazolidine 2,4 Dione and Analogous Derivatives

Classical and Contemporary Synthesis Pathways to the Imidazolidine-2,4-dione Scaffold

The traditional and more recent methods for constructing the imidazolidine-2,4-dione ring system provide a versatile toolkit for chemists. These approaches can be broadly categorized into multi-step sequences that build the core from acyclic precursors and one-pot cyclization strategies that offer increased efficiency.

Multi-Component and Multi-Step Synthesis Approaches for 3-Ethylimidazolidine-2,4-dione Precursors

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single operation, thereby increasing efficiency and atom economy. rsc.org The Bucherer-Bergs reaction is a classic example of an MCR used to synthesize 5-substituted hydantoins. openmedscience.commdpi.com This reaction typically involves a carbonyl compound (an aldehyde or ketone), potassium cyanide, and ammonium (B1175870) carbonate. openmedscience.com The resulting hydantoins can then be further modified, for instance, through N-alkylation to introduce an ethyl group at the 3-position.

Alternatively, multi-step syntheses offer a more controlled, albeit lengthier, approach to specific hydantoin (B18101) derivatives. A common strategy begins with an α-amino acid. openmedscience.com For the synthesis of a 3-ethyl derivative, one could envision a sequence starting with an appropriate amino acid that is first N-acylated or protected, followed by esterification. The subsequent reaction with ethyl isocyanate would form a urea (B33335) derivative, which can then be cyclized under acidic or basic conditions to yield the desired this compound. A simple reaction of α-amino methyl ester hydrochlorides with carbamates can also yield 3-substituted hydantoins after cyclization of the intermediate ureido derivatives. organic-chemistry.org

Another multi-step approach involves the initial synthesis of a 5,5-disubstituted hydantoin, such as phenytoin (B1677684) (5,5-diphenylhydantoin), which can be prepared by the condensation of benzil (B1666583) and urea. bepls.com This core can then be selectively alkylated at the N-3 position.

One-Pot Cyclization Strategies for N-Alkylated Imidazolidine-2,4-diones

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, save time, and minimize solvent waste. For N-alkylated imidazolidine-2,4-diones, several one-pot strategies have been developed. These methods often involve the in situ formation of a key intermediate that rapidly cyclizes.

A notable one-pot method involves the reaction of isocyanates with N-alkyl-α-amino esters, which proceeds through a condensation/cyclization domino process to form N,N'-disubstituted hydantoins under mild conditions. acs.orgnih.gov This approach can be adapted for the synthesis of this compound by selecting the appropriate starting materials. Furthermore, a two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids has been developed, offering a rapid and sustainable route. beilstein-journals.org

Recent advancements have also focused on pseudo-multicomponent protocols. For example, a one-pot protocol for 1,3-disubstituted imidazolidin-2-ones involves the in situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com While this example leads to imidazolidin-2-ones, the principles can be adapted for the synthesis of the dione (B5365651) counterparts.

Innovations in Synthetic Techniques for this compound Derivatives

The drive for more efficient, environmentally friendly, and high-yielding synthetic methods has led to the adoption of innovative technologies in the synthesis of hydantoin derivatives.

Microwave-Assisted Organic Synthesis (MAOS) in Hydantoin Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. ucl.ac.bemdpi.comrsc.org

In the context of hydantoin synthesis, MAOS has been successfully applied to the synthesis of phenytoin and its derivatives. ucl.ac.be For instance, the reaction of benzil with ethylthiourea (B145662) under microwave irradiation provides a rapid route to 3-ethyl-5,5-diphenyl-2-thioxo-imidazolidin-4-one. ucl.ac.be This thiohydantoin can then be converted to the corresponding hydantoin. Microwave activation has been shown to be a highly selective method for preparing 3-alkylated phenytoin derivatives. ucl.ac.be A two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins has also been reported, highlighting the efficiency of this technique. beilstein-journals.org

| Starting Materials | Product | Conditions | Yield | Reference |

| Benzil, Ethylthiourea | 3-ethyl-5,5-diphenyl-2-thioxo-imidazolidin-4-one | DMSO, aq. KOH, Microwave | 56% | ucl.ac.be |

| ʟ-phenylalanine, KOCN | (S)-5-benzylimidazolidine-2,4-dione | Water, HCl, Microwave | 89% | beilstein-journals.org |

| 2-halobenzonitriles, methyl thioglycolate | 3-aminobenzo[b]thiophenes | DMSO, triethylamine, Microwave, 130°C | 58-96% | rsc.org |

Solvent-Free Reaction Conditions for Imidazolidine-2,4-dione Synthesis

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. researchgate.netnih.gov

The synthesis of hydantoin and thiohydantoin derivatives has been successfully achieved under solvent-free conditions. For example, the condensation of arylglyoxals with phenylurea or thiourea (B124793) can be promoted by polyphosphoric ester (PPE) under microwave irradiation without any solvent to produce 1,5-disubstituted hydantoins/thiohydantoins. organic-chemistry.org Another green approach involves the use of a reusable nanocatalyst for the one-pot, multi-component synthesis of pyrimido[4,5-e] mdpi.comucl.ac.benih.govtriazolo[1,5-a]pyrimidine-diones under solvent-free thermal conditions. chemisgroup.us While not directly synthesizing this compound, these methods demonstrate the feasibility and advantages of solvent-free approaches for related heterocyclic systems.

| Reactants | Product | Conditions | Yield | Reference |

| Arylglyoxals, Phenylurea/Thiourea | 1,5-Disubstituted hydantoins/thiohydantoins | PPE, Microwave, Solvent-free | Good | organic-chemistry.org |

| Aromatic aldehydes, 3-amino-1H-1,2,4-triazoles, 1,3-dimethyl barbituric acid | 5,9-dihydropyrimido[4,5-e] mdpi.comucl.ac.benih.govtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones | Nanocatalyst, 100°C, Solvent-free | Excellent | chemisgroup.us |

| Pyridine, Acetophenone, Electron-deficient alkenes | Indolizines | CuBr catalyst, (NH4)2S2O8, 130°C, Solvent-free | Satisfactory | semanticscholar.org |

Green Chemistry Principles in the Preparation of Imidazolidine-2,4-diones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of imidazolidine-2,4-diones has been a fertile ground for the application of these principles.

The use of water as a green solvent is a key aspect of this approach. For example, the synthesis of phenytoin has been achieved in high yield using water as the solvent. bepls.com The one-pot, multi-component synthesis of N-substituted (Z)-5-arylidene imidazolidine (B613845)/thiazolidine-2,4-dione derivatives has been reported using a novel magnetic nanoparticle-based acid nanocatalyst under green conditions. nih.govrsc.org This catalyst can be easily recovered and reused, further enhancing the sustainability of the process.

The development of solvent-free methods, as discussed previously, is another significant contribution to the green synthesis of these compounds. researchgate.netchemisgroup.us Furthermore, the use of microwave-assisted synthesis often aligns with green chemistry principles by reducing energy consumption and reaction times. beilstein-journals.org

| Synthesis Type | Green Chemistry Aspect | Example | Reference |

| Condensation | Use of water as a green solvent | Synthesis of Phenytoin | bepls.com |

| Multi-component reaction | Use of a recyclable nanocatalyst | Synthesis of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-diones | nih.govrsc.org |

| One-pot synthesis | Solvent-free conditions | Synthesis of pyrimido[4,5-e] mdpi.comucl.ac.benih.govtriazolo[1,5-a]pyrimidine-diones | chemisgroup.us |

| Urech Synthesis | Microwave-assisted, one-pot in water | Synthesis of 5-monosubstituted hydantoins | beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of 3 Ethylimidazolidine 2,4 Dione Transformations

Thermochemical Reactivity and Pyrolysis Investigations

The thermal stability and decomposition pathways of imidazolidine-2,4-dione derivatives are crucial for understanding their reaction mechanisms under high-energy conditions. Flash Vacuum Pyrolysis (FVP) is a key technique used to study these unimolecular reactions in the gas phase by briefly heating a substrate in a high vacuum. scripps.eduwikipedia.org This method minimizes intermolecular reactions and allows for the isolation and characterization of primary thermal decomposition products. scripps.eduwikipedia.org

While specific FVP studies on 3-Ethylimidazolidine-2,4-dione are not extensively documented, research on closely related 3-substituted derivatives provides significant insight into the expected thermal behavior. Studies on (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione and 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione reveal the primary reactions under FVP conditions. rsc.orgrsc.org

For (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione, FVP reactions become effective above 500 °C. Below this temperature, the starting material is largely recovered. rsc.orgrsc.org At higher temperatures, the principal reactions observed are dehydrochlorination and dehydrogenation, although the yields can be low due to competing radical pathways. rsc.orgrsc.org

To better understand the mechanism without the interference of radical reactions from the benzyl (B1604629) group, the pyrolysis of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione was also performed. This derivative yielded two main products across all tested temperatures, corresponding to dehydrochlorination and cyclization. rsc.orgrsc.org

| Temperature (°C) | Conversion (%) | Products (Yield %) |

|---|---|---|

| 500 | 15 | 5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione (8%) (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (7%) |

| 550 | 20 | 5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione (10%) (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (10%) |

| 600 | 25 | 5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione (12%) (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (13%) |

| Temperature (°C) | Conversion (%) | Products (Yield %) |

|---|---|---|

| 400 | 10 | (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (100%) |

| 500 | 30 | (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (80%) 5-Benzylidene-2,3-dihydroimidazo[2,1-b]oxazol-6(5H)-one (20%) |

| 600 | 50 | (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (70%) 5-Benzylidene-2,3-dihydroimidazo[2,1-b]oxazol-6(5H)-one (30%) |

| 750 | 100 | (Z)-5-Benzylidene-3-vinylimidazolidine-2,4-dione (50%) 5-Benzylidene-2,3-dihydroimidazo[2,1-b]oxazol-6(5H)-one (50%) |

Mechanistic studies, supported by quantum chemical calculations, have elucidated the pathways for the thermal transformations of these hydantoin (B18101) derivatives. rsc.org

Dehydrochlorination : The elimination of hydrogen chloride from the 3-(2-chloroethyl) substituent is a major pathway. rsc.orgrsc.org This reaction leads to the formation of a vinyl group attached to the N-3 nitrogen. For instance, the pyrolysis of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione yields (Z)-5-benzylidene-3-vinylimidazolidine-2,4-dione. rsc.org This process is analogous to the reported vacuum pyrolysis of 2-chloroethylisocyanate, which produces vinyl isocyanate. rsc.org

Dehydrogenation : In derivatives containing a C5-benzyl group, thermal decomposition can induce dehydrogenation to form a C5-benzylidene group, creating an exocyclic double bond. rsc.orgrsc.org This reaction is often competitive with other decomposition channels.

Thermal Decomposition and Cyclization : At higher temperatures, the initially formed products can undergo further reactions. The vinyl group formed via dehydrochlorination can participate in an intramolecular cyclization, though this is observed more readily in thiohydantoin analogues. For 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione, a competing cyclization reaction involves the nucleophilic attack of the carbonyl oxygen at C4 onto the chloroethyl side chain, followed by chloride elimination, to form a fused bicyclic system, 5-benzylidene-2,3-dihydroimidazo[2,1-b]oxazol-6(5H)-one. rsc.org

Flash Vacuum Pyrolysis (FVP) Analysis of this compound Derivatives

Intramolecular Cyclization and Rearrangement Pathways of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione nucleus is a versatile scaffold for constructing more complex heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve a substituent, often at the N-1, N-3, or C-5 position, which acts as an internal nucleophile or electrophile to react with another part of the molecule.

One common strategy involves introducing a reactive tether that can cyclize back onto the hydantoin ring. For example, 5-alkenyl hydantoins can undergo selenium-induced intramolecular cyclization to form fused bicyclic hydantoins. researchgate.net This process involves the electrophilic attack of a selenium reagent on the double bond, followed by the nucleophilic attack of the N-1 nitrogen to close the ring in a 5-exo-trig fashion. researchgate.net

Similarly, N-3 substituted hydantoins can undergo cyclization. The reaction of (S)-5-benzyl-2-thioxoimidazolidin-4-one with 1,2-dichloroethane (B1671644) leads directly to the bicyclic product (S)-6-benzyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one, indicating a tandem N-alkylation followed by intramolecular cyclization. rsc.org

The Bucherer-Bergs reaction, a classic method for synthesizing hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate, proceeds through intermediates that undergo intramolecular cyclization. nih.gov An α-amino nitrile is initially formed, which then reacts with carbon dioxide (from ammonium carbonate) to yield a carbamic acid that cyclizes to a 5,5-disubstituted-4-imino-2-oxazolidinone intermediate, which subsequently rearranges to the final hydantoin product. nih.gov Variations of this synthesis show that α-amino nitriles can react with CO2 to form ureas that undergo cyclization to N-3 substituted hydantoins. researchgate.net

Electrophilic and Nucleophilic Reactivity at the Imidazolidine-2,4-dione Nucleus

The this compound molecule possesses several sites susceptible to both electrophilic and nucleophilic attack, making it a versatile building block.

Nucleophilic Character : this compound is described as a nucleophilic compound. biosynth.com The primary site of nucleophilicity is the N-1 nitrogen. The proton at N-1 is acidic and can be removed by a base to generate a hydantoin anion. This anion is a potent nucleophile and readily reacts with various electrophiles. For instance, N-arylation of hydantoins with aryl boronic acids (Chan-Lam coupling) occurs selectively at the N-3 position in unsubstituted hydantoins, but in N-3 substituted analogs like this compound, the reaction would be directed to the N-1 position. acs.org Similarly, alkylation and acylation reactions can be directed to the N-1 position. semanticscholar.org The C-5 position can also exhibit nucleophilic character upon deprotonation, forming an enolate that can react with electrophiles.

Electrophilic Character : The two carbonyl carbons (C-2 and C-4) are electrophilic centers. cymitquimica.com They are susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. For instance, hydrolysis of the hydantoin ring under harsh basic or acidic conditions yields amino acids. atamanchemicals.com This reactivity is fundamental in the use of hydantoins as precursors for amino acid synthesis. The electron-withdrawing nature of the carbonyl groups also influences the reactivity of other parts of the ring. vulcanchem.com

Advanced Spectroscopic and Structural Elucidation of 3 Ethylimidazolidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including 3-Ethylimidazolidine-2,4-dione.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-¹³ (¹³C) NMR are instrumental in verifying the structural integrity of this compound. researchgate.net The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule. researchgate.netnih.gov For instance, in related imidazolidine-2,4-dione structures, characteristic signals for the ethyl group protons (a triplet and a quartet) and the protons on the imidazolidine (B613845) ring would be expected in the ¹H NMR spectrum. researchgate.net Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the methylene (B1212753) and methyl carbons of the ethyl group, and the carbon atom of the heterocyclic ring. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CH₂ (ethyl) | ~3.6 | ~35 |

| CH₃ (ethyl) | ~1.2 | ~14 |

| C4 (C=O) | - | ~170 |

| C2 (C=O) | - | ~157 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Nitrogen-¹⁵ (¹⁵N) NMR for Heterocyclic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. google.comgoogle.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups and the N-H bond of the imidazolidine ring. researchgate.netceon.rs

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3300 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1700-1780 |

The presence of two distinct C=O stretching frequencies can often be observed in the IR spectra of hydantoins, corresponding to the two different carbonyl environments in the ring. researchgate.net The spectrum would also display bands corresponding to the stretching and bending vibrations of the ethyl group's C-H bonds. ceon.rs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. raco.catraco.cat The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of small fragments such as the ethyl group or carbon monoxide. researchgate.netlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. rjptonline.orgarcjournals.orgnotulaebotanicae.ro GC-MS can be used to determine the purity of a sample and to identify and quantify the compound in various matrices. rjptonline.org The retention time from the GC provides an additional parameter for identification, while the MS provides the structural information. rjptonline.org

Elemental Composition and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. lgcstandards.com This precise mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions. Elemental analysis, on the other hand, provides the percentage composition of each element (C, H, N, O) in the compound, which can be used to confirm the empirical formula. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for the specific compound this compound is not publicly available. While crystallographic studies have been conducted on numerous derivatives of imidazolidine-2,4-dione, the specific structural elucidation for the 3-ethyl substituted variant has not been reported in the accessed literature.

Research has been published on related compounds, such as 3-ethyl-5,5-diphenylimidazolidine-2,4-dione and 1-chloro-3-ethyl-5,5'-dimethyl hydantoin (B18101). rsc.orgacs.org For instance, the crystal structure of 3-ethyl-5-p-hydroxybenzyl-2-thiohydantoin has been determined, revealing an extended conformation. rsc.org These studies provide insight into the general structural features of the hydantoin ring system and how different substituents influence molecular conformation and crystal packing.

However, without the specific crystallographic data for this compound, a detailed analysis of its crystal structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided. The generation of data tables and a thorough discussion of its unique structural features, as requested, is therefore not possible at this time.

Further experimental research, specifically the growth of a suitable single crystal of this compound and its analysis by X-ray diffraction, would be required to obtain the necessary data to complete this section.

Theoretical and Computational Chemistry Approaches to 3 Ethylimidazolidine 2,4 Dione

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental tools for exploring the intricacies of chemical reactions, offering a window into reaction pathways, transition states, and energy requirements that are often difficult to capture through experimental means alone. rsc.orgnih.gov For imidazolidine-2,4-dione derivatives, these methods have been successfully employed to rationalize thermal decomposition mechanisms and predict reaction outcomes. rsc.orgrsc.org

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. nih.gov It is widely used for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. ajol.infoyoutube.com For imidazolidine-2,4-dione and its derivatives, DFT methods, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to calculate equilibrium structures and their electronic characteristics. edu.krdresearchgate.netsci-hub.se The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Transition state analysis, another critical application of DFT, involves locating the saddle point on the potential energy surface that connects reactants and products. researchgate.net The energy of this transition state is used to calculate the activation energy of a reaction, providing insight into its kinetics. nih.gov For instance, quantum chemical calculations at the DFT level have been instrumental in investigating the gas-phase pyrolysis mechanisms of imidazolidine-2,4-dione derivatives, allowing for the characterization of stationary points and the elucidation of complex reaction pathways such as dehydrochlorination and cyclization. rsc.orgrsc.org This analysis helps in understanding the energetic requirements for different thermal processes. rsc.org

| Parameter | Typical Calculated Value | Source |

|---|---|---|

| N1-C2 Bond Length (Å) | ~1.38 - 1.41 | researchgate.netsci-hub.se |

| C2=O Bond Length (Å) | ~1.21 - 1.23 | sci-hub.seresearchgate.net |

| N3-C4 Bond Length (Å) | ~1.38 - 1.40 | researchgate.netsci-hub.se |

| C4=O Bond Length (Å) | ~1.21 - 1.22 | sci-hub.seresearchgate.net |

| C4-C5 Bond Length (Å) | ~1.52 - 1.54 | researchgate.net |

| C5-N1 Bond Length (Å) | ~1.46 - 1.48 | researchgate.net |

| N1-C2-N3 Bond Angle (°) | ~112 - 113 | researchgate.net |

| C2-N3-C4 Bond Angle (°) | ~112 - 114 | researchgate.net |

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ajol.info For imidazolidine-2,4-dione derivatives, the HOMO is often localized on the hydantoin (B18101) ring, particularly the carbonyl groups, while the LUMO's location can vary depending on the substituents.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Absolute Hardness (η): Measures the resistance to change in electron distribution. sci-hub.se

Absolute Electronegativity (χ): Represents the power of an atom or group to attract electrons. sci-hub.se

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. sci-hub.semdpi.com In imidazolidine-2,4-dione structures, the MEP typically shows negative potential (red/yellow regions) around the carbonyl oxygen atoms, indicating these are sites prone to electrophilic attack, while positive potential (blue regions) is often found near the N-H protons. sci-hub.se Local reactivity can be further quantified using Fukui functions and dual descriptor indices, which identify the most reactive sites within the molecule. sci-hub.se

| Property | Calculated Value (eV) | Source |

|---|---|---|

| HOMO Energy | -5.6 to -6.5 | mdpi.com |

| LUMO Energy | -2.1 to -2.5 | |

| HOMO-LUMO Gap (ΔE) | ~4.0 - 4.2 | mdpi.com |

| Chemical Potential (μ) | ~ -4.2 | sci-hub.se |

| Absolute Hardness (η) | ~2.0 - 2.1 | sci-hub.se |

Density Functional Theory (DFT) for Geometry Optimization and Transition State Analysis

Conformational Analysis and Tautomeric Equilibrium Studies of Imidazolidine-2,4-diones

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and the energy differences between them. lumenlearning.comlibretexts.org For 3-Ethylimidazolidine-2,4-dione, the ethyl group attached to the N3 nitrogen can rotate, leading to different conformers with varying steric interactions and energies. The imidazolidine (B613845) ring itself can adopt different conformations, though it is often nearly planar. sci-hub.se Understanding the preferred conformation is essential as it can influence the molecule's interaction with biological targets.

Tautomerism is another crucial aspect of imidazolidine-2,4-dione chemistry. The imidazolidine-2,4-dione ring can exist in several tautomeric forms, most notably the diketo, keto-enol, and dienol forms. edu.krdresearchgate.net Theoretical studies using DFT have been performed to determine the relative stabilities of these tautomers. edu.krdresearcher.life These studies consistently show that the diketo tautomer is the most stable form in the gas phase and in solution, which is a key factor in its chemical behavior. edu.krdresearchgate.net The energy differences between tautomers can support the understanding of reaction mechanisms, such as racemization, which may proceed through a less stable tautomeric intermediate. core.ac.uk

In Silico Modeling for Chemical Interactions and Reactivity Prediction

In silico modeling encompasses a range of computational techniques used to simulate and predict chemical phenomena. plos.org For this compound and its analogs, these models are particularly useful for predicting interactions with biological macromolecules and for forecasting reactivity. nih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. edu.krd Docking studies on imidazolidine-2,4-dione derivatives have been used to simulate their binding modes with various receptors, such as the androgen receptor. edu.krd These simulations identify key interactions, like hydrogen bonds between the C=O and N-H groups of the dione (B5365651) ring and amino acid residues in the receptor's active site, which are crucial for biological activity. edu.krd

Furthermore, data from quantum chemical calculations can be used to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net In 2D-QSAR studies, electronic properties and reactivity descriptors calculated via DFT are correlated with experimentally observed activities. This allows for the development of statistical models that can predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design. researchgate.net

Applications of 3 Ethylimidazolidine 2,4 Dione As a Chemical Intermediate and Building Block

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The hydantoin (B18101) framework is a useful core structure in synthetic chemistry, particularly for applications in combinatorial chemistry and diversity-oriented synthesis, which aim to create large libraries of compounds for screening. openmedscience.com The N-3 ethyl substituent on 3-Ethylimidazolidine-2,4-dione influences its reactivity but the fundamental hydantoin ring system remains a key platform for generating new heterocyclic structures.

Hydantoin derivatives are known to be precursors for a variety of other heterocyclic systems. For example, research has demonstrated the synthesis of complex molecules where a hydantoin ring is merged with other heterocycles like β-lactams. In one study, 5-ethyl-5-methylimidazolidine-2,4-dione, a closely related compound, was used as a starting material to create glycolylurea derivatives that were then cyclized to form compounds containing a four-membered β-lactam ring. ajpp.in This process involves reacting the hydantoin moiety to build an entirely new ring system onto its structure, showcasing its utility as a foundational scaffold. ajpp.in

The general reactivity allows for the synthesis of various fused and substituted heterocyclic systems. For instance, reactions can be targeted at the nitrogen atoms or the active methylene (B1212753) group at the C-5 position (if unsubstituted) to build new ring structures. The synthesis of imidazo[2,1-b]thiazepines has been achieved through the condensation of 2-thiohydantoin (B1682308) derivatives, demonstrating how the core ring can be elaborated into more complex, fused bicyclic systems. bibliotekanauki.pl

| Starting Hydantoin Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-ethyl-5-methylimidazolidine-2,4-dione | Condensation and Cyclization | β-Lactam merged with hydantoin | ajpp.in |

| 2-Thiohydantoin | Condensation and Cyclization | Imidazo[2,1-b]thiazepine | bibliotekanauki.pl |

| Indole (B1671886) and a hydantoin precursor | Cascade Reaction | 5-(Indol-3-yl)hydantoin | researchgate.netacs.org |

Role in the Construction of Complex Organic Architectures

Beyond the synthesis of other heterocycles, the hydantoin scaffold is a key component in the assembly of intricate organic molecules, including natural products and their analogues. Its rigid structure and multiple points for functionalization make it an ideal anchor or central framework from which to build molecular complexity.

A notable example of this is the use of a hydantoin derivative in the total synthesis of the marine alkaloid (±)-oxoaplysinopsin B. researchgate.netacs.org In this synthesis, a cascade reaction involving indole and a glyoxylic acid derivative with a urea (B33335) source generates a 5-(indol-3-yl)hydantoin intermediate. researchgate.netacs.org This hydantoin core is central to the final complex architecture of the natural product. This demonstrates how the hydantoin ring can be efficiently incorporated into a multi-step synthesis to achieve a complex target molecule. researchgate.net The existence of varied substituted derivatives, such as 1-(4-aminophenyl)-3-ethylimidazolidine-2,4-dione, further highlights the role of this scaffold as a building block for larger, functionally diverse molecules. google.com

The ability to perform reactions in a stepwise or cascade manner allows for the controlled construction of stereocenters and complex substitution patterns around the hydantoin core, making it a powerful tool for medicinal and synthetic chemists.

Precursor in Specialized Chemical Conversions (e.g., methionine synthesis)

The hydantoin ring is a critical precursor in large-scale industrial chemical conversions, most notably in the production of amino acids. While this compound itself is not the direct precursor to methionine, a closely related hydantoin derivative, 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione , is the key intermediate in the industrial synthesis of DL-Methionine. justia.comgoogle.comlookchem.com Methionine is an essential amino acid used widely as a supplement in animal feed. google.com

The industrial process involves a few key steps:

Synthesis of the Hydantoin: The precursor, 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione, is typically produced by reacting 2-hydroxy-4-methylthiobutanenitrile with ammonia (B1221849) and carbon dioxide or with ammonium (B1175870) carbonate. google.com

Hydrolysis: The crucial step is the hydrolysis of the 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione intermediate. This is carried out under basic conditions, commonly using a potassium salt like potassium carbonate or potassium hydroxide. justia.comgoogle.com This reaction opens the hydantoin ring to form a potassium salt of methionine. google.com

Crystallization: Carbon dioxide is then introduced into the reaction solution. This neutralizes the solution, causing the methionine to precipitate as a crystal, which can then be separated and purified. justia.comgoogle.com

This large-scale conversion showcases the importance of the hydantoin structure as a masked form of an amino acid, which can be revealed through a straightforward hydrolysis step. The stability of the hydantoin ring allows for its synthesis and handling, while its reactivity provides an efficient pathway to the desired amino acid.

| Step | Key Reactant(s) | Key Product | Reference |

|---|---|---|---|

| 1 | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione, Basic potassium compound (e.g., K2CO3) | Potassium salt of methionine | justia.comgoogle.com |

| 2 | Methionine potassium salt solution, Carbon dioxide (CO2) | Crystalline DL-Methionine | justia.comgoogle.com |

Future Research Directions in 3 Ethylimidazolidine 2,4 Dione Chemistry

Development of Sustainable and Efficient Synthetic Routes

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For 3-Ethylimidazolidine-2,4-dione, future research should prioritize the development of synthetic methodologies that are not only high-yielding but also environmentally benign.

Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A key future direction will be the exploration of one-pot syntheses. For instance, novel catalytic systems, potentially utilizing earth-abundant metals, could facilitate the direct condensation of ethyl isocyanate with an appropriate amino acid derivative or a related precursor, minimizing intermediate isolation steps and solvent usage.

Moreover, the principles of green chemistry, such as the use of aqueous media or biodegradable solvents, should be central to the development of new synthetic routes. jmaterenvironsci.com Research into biocatalytic methods, employing enzymes to construct the hydantoin (B18101) core, could offer a highly selective and sustainable alternative to traditional chemical synthesis. The table below outlines potential green chemistry approaches that warrant investigation for the synthesis of this compound.

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Approach | Catalyst/Medium | Potential Advantages | Research Focus |

| One-Pot Synthesis | Lewis or Brønsted Acid/Base Catalysts | Reduced reaction time, minimal workup, higher atom economy. | Catalyst screening, optimization of reaction conditions (temperature, solvent). |

| Aqueous Media Synthesis | Water | Environmentally friendly, reduced cost, simplified product isolation. | Investigation of phase-transfer catalysts, surfactant-aided synthesis. |

| Microwave-Assisted Synthesis | Polar Solvents | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of microwave parameters, solvent screening. |

| Biocatalysis | Hydantoinase/Carbamoylase enzymes | High stereoselectivity, mild reaction conditions, biodegradable catalyst. | Enzyme screening and engineering, substrate scope evaluation. |

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The reactivity of the this compound scaffold holds considerable promise for the development of new chemical transformations and catalytic applications. The presence of two carbonyl groups and an imide nitrogen atom provides multiple sites for chemical modification.

Future research should aim to systematically explore the reactivity of the C5 position. While reactions at this position are known for other hydantoins, a detailed investigation with a variety of electrophiles and nucleophiles for the 3-ethyl derivative is needed. This could lead to the synthesis of a diverse library of 5,5-disubstituted-3-ethylimidazolidine-2,4-diones, which could be screened for various applications.

Furthermore, the potential of this compound and its derivatives as ligands in transition metal catalysis is an underexplored area. The nitrogen and oxygen atoms of the hydantoin ring could coordinate with metal centers, creating novel catalysts for a range of organic transformations, such as cross-coupling reactions or asymmetric hydrogenations. researchgate.net The development of chiral derivatives of this compound could also open avenues in asymmetric catalysis.

Another promising research direction is the use of this compound as an organocatalyst. jmaterenvironsci.com The acidic N-H proton (if present at the N1 position in a precursor) and the basic carbonyl oxygens could enable it to catalyze reactions such as aldol (B89426) condensations or Michael additions.

Table 2: Potential Catalytic Applications and Transformations

| Research Area | Potential Transformation | Catalyst System | Expected Outcome |

| Functionalization at C5 | Aldol Condensation, Michael Addition | Base catalyst | Synthesis of novel 5-substituted derivatives. |

| Ligand Development | Suzuki-Miyaura Cross-Coupling | Palladium/3-Ethylimidazolidine-2,4-dione complex | Efficient formation of C-C bonds. |

| Asymmetric Catalysis | Asymmetric Aldol Reaction | Chiral this compound derivative | Enantioselective synthesis of β-hydroxy ketones. |

| Organocatalysis | Michael Addition | This compound | Metal-free catalysis for C-C bond formation. |

Advanced Characterization and In-depth Computational Studies

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is fundamental to unlocking its full potential. While basic characterization is likely available, advanced techniques can provide deeper insights.

Future research should focus on obtaining high-resolution single-crystal X-ray diffraction data. This would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is crucial for understanding its physical properties and for designing new materials.

In-depth spectroscopic investigations using techniques such as solid-state NMR and advanced mass spectrometry methods can further elucidate its structure and behavior in different environments. Computational studies, employing Density Functional Theory (DFT) and other theoretical methods, will be invaluable for complementing experimental data. researchgate.net These studies can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. They can also be used to simulate vibrational spectra, aiding in the interpretation of experimental IR and Raman data.

Table 3: Proposed Advanced Characterization and Computational Studies

| Technique | Information Gained | Research Goal |

| Single-Crystal X-ray Diffraction | Precise molecular geometry, packing, intermolecular forces. | Correlate structure with physical properties, guide crystal engineering. |

| Solid-State NMR | Structural information in the solid phase, polymorphism. | Understand solid-state behavior and dynamics. |

| Computational Chemistry (DFT) | Electronic structure, orbital energies, reaction mechanisms. | Predict reactivity, rationalize spectroscopic data, design new derivatives. |

| Advanced Mass Spectrometry | Fragmentation pathways, accurate mass. | Confirm molecular structure and identify potential impurities or reaction byproducts. |

By systematically addressing these future research directions, the scientific community can significantly expand the knowledge base surrounding this compound, paving the way for its application in diverse fields of chemical science.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.